molecular formula C19H25NO4 B061025 1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid CAS No. 185526-32-3

1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid

Cat. No. B061025
M. Wt: 331.4 g/mol
InChI Key: CLQYVKLGGAFNEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of related piperidine derivatives, including those with tert-butoxycarbonyl groups, has been extensively studied. For example, enantiomerically pure derivatives have been synthesized from L-aspartic acid beta-tert-butyl ester through a series of steps involving tribenzylation, alkylation, hydroboration, oxidation, and reductive amination, achieving an overall yield of 38% (Xue et al., 2002).

Molecular Structure Analysis

The molecular structure of similar nitrogenous compounds, including piperazine derivatives with tert-butoxycarbonyl groups, has been confirmed using techniques like infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS), complemented by X-ray diffraction and density functional theory (DFT) calculations (Ban et al., 2023).

Chemical Reactions and Properties

Unexpected products from reactions involving similar structures have demonstrated the complexity of interactions and the formation of novel spirocompounds, highlighting the intricate chemical behavior and reactivity of these compounds (Younesi et al., 2009).

Physical Properties Analysis

The synthesis and study of tert-butoxycarbonyl piperidine derivatives have provided insights into their physical properties, such as solubility, crystalline structure, and thermal stability, critical for understanding their behavior in various chemical environments and potential applications in pharmaceuticals (Mamat et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability under different conditions, and interaction with other chemical entities, are pivotal for their application in synthesis pathways. For instance, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoy-benzoate, a crucial intermediate in pharmaceutical synthesis, showcases the manipulation of these chemical properties for targeted outcomes (Wei et al., 2010).

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and biological activity of compounds related to 1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid have been extensively studied. These compounds, including 1-indanones and their derivatives, exhibit a broad range of biological activities. They have been identified as potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. Furthermore, they hold potential in the treatment of neurodegenerative diseases and can be used as effective insecticides, fungicides, and herbicides (Turek et al., 2017).

Synthetic Mimics of Protein Active Sites

Research has also focused on the development of synthetic mimics of carboxylate-bridged diiron protein active sites, which play a crucial role in biological processes such as the activation of dioxygen for the conversion of hydrocarbons to alcohols and related products. The challenges in achieving this goal include controlling the geometry and coordination environment of the diiron core and tuning the ligand framework to stabilize desired oxygenated diiron species. This research provides valuable insights into the electronic and physical characteristics of carboxylate-bridged diiron units and their reactivity (Do & Lippard, 2011).

Asymmetric Synthesis

The compound and its related structures have found applications in the field of asymmetric synthesis, particularly in the formation of chiral sulfinamides and their use as chiral auxiliaries. The methodology involving tert-butanesulfinamide has been extensively used for the asymmetric synthesis of N-heterocycles, offering access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant due to their presence in numerous natural products and therapeutically relevant molecules (Philip et al., 2020).

Natural Analogues and Derivatives

The research also extends to natural neo acids, neo alkanes, and their analogues and derivatives, which exhibit a variety of biological activities. These natural metabolites are promising candidates for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. Additionally, some synthetic bioactive compounds containing a tertiary butyl group have shown high anticancer, antifungal, and other activities, highlighting the potential applications of such structures in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Safety And Hazards

The safety and hazards associated with “1’-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4’-piperidine]-3-carboxylic acid” are not available in the search results.


Future Directions

The future directions for the research and application of “1’-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4’-piperidine]-3-carboxylic acid” are not available in the search results.


Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a subject matter expert.


properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19/h4-7,14H,8-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQYVKLGGAFNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594129
Record name 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid

CAS RN

185526-32-3
Record name 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of Pd/C (300 mg) in methanol (20 ml) and ethyl acetate (10 ml) was added the title compound (1.2 g, 3.6 mmol) from Step B. The reaction mixture was purged with hydrogen and then stirred under a hydrogen balloon for 1 h. The mixture was filtered through celite and concentrated to give the title compound (1.1 g, 33 mmol). 1HNMR (200 MHz, CDCl3): 7.50-7.42 (m, 1 H), 7.34-7.12 (m, 3 H), 4.22-4.04 (m, 3 H), 3.06-2.84 (m, 2 H), 2.40 (d, 2 H), 1.88-1.6 (m, 4 H), 1.50 (s, 9 H).
Name
title compound
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two

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